Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1'R)-Aprepitant
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Overview
Description
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant is a chemical compound that belongs to the class of triazole derivatives. It is structurally related to Aprepitant, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy. The compound’s unique structure and properties make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methyl group and other functional groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential use as a therapeutic agent for treating conditions such as nausea and vomiting.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant involves its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to receptors in the body to exert its effects.
Enzyme Inhibition: Inhibition of enzymes involved in specific biological processes.
Signal Transduction: Modulation of signaling pathways to achieve the desired therapeutic effect.
Comparison with Similar Compounds
Des-1,2,4-triazol-3-one-5-methyl (2S,3R,1’R)-Aprepitant can be compared with other similar compounds, such as:
Aprepitant: The parent compound, used as an antiemetic.
Fosaprepitant: A prodrug of Aprepitant with similar therapeutic effects.
Other Triazole Derivatives: Compounds with similar structures but different functional groups.
Properties
Molecular Formula |
C20H18F7NO2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18+/m1/s1 |
InChI Key |
AFBDSAJOMZYQAI-AFBMGJRZSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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